A Technical Guide to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one: Synthesis, Properties, and Medicinal Chemistry Applications
A Technical Guide to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one: Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
The 2,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic versatility. This guide focuses specifically on the 3,4-dihydro-2,6-naphthyridin-1(2H)-one moiety, a key substructure that provides a unique three-dimensional geometry for targeted interactions with complex biological macromolecules. We will explore its fundamental chemical properties, delve into robust synthetic strategies, and illuminate its significant role in modern drug discovery, particularly in the development of selective kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.
Introduction to the 2,6-Naphthyridinone Scaffold
Nomenclature and Isomerism
Naphthyridines are a class of diazanaphthalenes, comprising a bicyclic system with two fused pyridine rings. The positioning of the two nitrogen atoms gives rise to six possible isomers. The 2,6-naphthyridine framework is one such isomer, which has been a focal point of extensive research. The partially saturated lactam derivative, 3,4-dihydro-2,6-naphthyridin-1(2H)-one, combines the aromaticity of a pyridine ring with the conformational flexibility of a dihydropyridinone ring, creating a scaffold with distinct chemical and biological properties.
The 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Core: Structure and Key Features
The core structure features a fused ring system containing a pyridine ring and a 3,4-dihydro-pyridin-1(2H)-one ring. This latter component is a cyclic amide, or lactam, which imparts specific chemical characteristics. The presence of an N-H proton, a carbonyl group, an sp³-hybridized carbon bridge (C3-C4), and an aromatic pyridine ring provides multiple sites for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Significance in Medicinal Chemistry
The rigid, yet three-dimensional, nature of the 2,6-naphthyridine scaffold makes it an ideal platform for designing potent and selective inhibitors of various biological targets.[1] Its derivatives have demonstrated significant potential in oncology and the treatment of neurodegenerative diseases. Notably, this scaffold serves as the foundation for inhibitors of key enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, and protein kinase PKMYT1.[2][3][4][5] The ability to achieve high target selectivity is a critical advantage, potentially leading to therapeutics with improved efficacy and reduced side effects.[1]
Physicochemical and Spectroscopic Properties
Core Molecular Properties
A summary of the key physicochemical properties for the unsubstituted 3,4-dihydro-2,6-naphthyridin-1(2H)-one core is provided below.
| Property | Value | Reference |
| CAS Number | 58553-56-3 | N/A |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| logP (Predicted) | ~0.3 | N/A |
| Hydrogen Bond Donors | 1 (Lactam N-H) | N/A |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N) | N/A |
Spectroscopic Profile
While a dedicated, published spectrum for the parent compound is scarce, its spectral characteristics can be reliably predicted based on fundamental principles and data from analogous structures.[6][7][8][9]
-
¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons at the C3 and C4 positions would likely appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The lactam N-H proton would present as a broad singlet, with its chemical shift being solvent-dependent.[9]
-
¹³C NMR: The carbonyl carbon (C1) would be the most downfield signal (δ ~165-175 ppm). Aromatic carbons would resonate between δ 120-150 ppm. The aliphatic carbons (C3, C4) would be found in the upfield region (δ ~20-40 ppm).[9]
The IR spectrum provides clear evidence for key functional groups.
-
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C=O Stretch (Lactam): A strong, characteristic absorption band around 1650-1680 cm⁻¹.
-
C=N/C=C Stretch: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.
In mass spectrometry (ESI-MS), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 149.17. Fragmentation patterns would likely involve the loss of CO (28 Da) from the lactam ring and subsequent cleavages of the dihydro-pyridinone ring.
Synthesis and Reactivity
Retrosynthetic Analysis
The synthesis of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core can be approached through several strategic bond disconnections. A common and effective strategy involves the construction of the dihydropyridinone ring onto a pre-functionalized pyridine precursor.
Caption: Retrosynthetic analysis of the target scaffold.
Key Synthetic Strategies
The construction of the naphthyridinone skeleton often relies on cyclization reactions. Methods analogous to those used for 1,6-naphthyridin-2(1H)-ones and other isomers are highly relevant.[10][11] These include:
-
Intramolecular Cyclization: Starting from a 3-aminopyridine with an appropriate carboxy- or cyano-containing side chain at the 4-position, an intramolecular condensation or cyclization can form the lactam ring.
-
Diels-Alder Reactions: Inverse electron-demand Diels-Alder reactions using 1,2,4-triazines have been effectively used to construct related dihydronaphthyridinone systems.[12]
-
Enamine Cyclization: Novel syntheses via enamine cyclization have also been reported for related structures, offering a versatile route to the core.[13]
Exemplar Synthetic Protocol: Intramolecular Amidation
This protocol is a representative, field-proven method adapted from common strategies for constructing pyridinone rings. The causality behind this choice lies in its reliability and use of readily available starting materials.
Step 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add 4-(chloromethyl)pyridine hydrochloride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.
-
Rationale: This is a standard malonic ester synthesis, a robust C-C bond-forming reaction to install the necessary carbon framework at the pyridine 4-position.
-
Step 2: Hydrolysis and Decarboxylation to 3-(pyridin-4-yl)propanoic acid
-
Dissolve the product from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until saponification is complete (monitored by TLC).
-
Cool the mixture and acidify with concentrated hydrochloric acid to pH ~1. This will cause the dicarboxylic acid to precipitate.
-
Heat the acidic mixture to reflux to effect decarboxylation.
-
Cool and neutralize to precipitate the amino acid product, which is filtered and dried.
-
Rationale: Basic hydrolysis cleaves the esters, and subsequent acidification and heating cleanly removes one carboxyl group to yield the required propanoic acid side chain.
-
Step 3: Nitration and Reduction to 3-(3-amino-pyridin-4-yl)propanoic acid
-
The propanoic acid from Step 2 is carefully nitrated using a mixture of nitric and sulfuric acid at low temperature to install a nitro group at the 3-position of the pyridine ring.
-
The resulting nitro-substituted acid is then reduced to the corresponding amine. A common method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
Rationale: This sequence installs the amine functionality necessary for the final lactamization step. The choice of catalytic hydrogenation ensures a clean and high-yielding reduction.
-
Step 4: Lactamization to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one
-
The amino acid from Step 3 is heated in a high-boiling point solvent such as diphenyl ether, or treated with a coupling agent like EDC/HOBt followed by heating.
-
This promotes intramolecular condensation with the loss of water to form the six-membered lactam ring.
-
The product is purified by crystallization or column chromatography.
-
Rationale: Thermal condensation is a direct method for lactam formation. Using peptide coupling agents can provide a milder alternative, preventing potential side reactions at high temperatures.
-
Chemical Reactivity Profile
The hybrid nature of the scaffold offers several handles for chemical modification. The reactivity is governed by the lactam, the aliphatic bridge, and the aromatic pyridine ring. The β-lactam ring, while part of a larger system, shares some reactivity characteristics with other lactams, though its stability is enhanced by the fused aromatic ring.[14][15]
Caption: Key reactivity sites on the naphthyridinone scaffold.
-
N-Functionalization: The lactam nitrogen can be alkylated or arylated under basic conditions (e.g., using NaH and an alkyl halide) to introduce substituents that can modulate solubility or interact with biological targets.[16]
-
Carbonyl Chemistry: The lactam carbonyl can be reduced (e.g., with LiAlH₄) to the corresponding cyclic amine.
-
Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. More commonly, it can be functionalized via nucleophilic aromatic substitution (SₙAr) if a suitable leaving group (e.g., a halogen) is present.[16]
The Role in Drug Discovery and Development
The Scaffold as a Bioisostere and Privileged Fragment
The 2,6-naphthyridin-1(2H)-one core is often considered a "privileged structure" in medicinal chemistry. It can act as a bioisosteric replacement for other common heterocyclic scaffolds like quinazolines or pyrazolopyrimidines.[1] Its unique arrangement of hydrogen bond donors and acceptors, combined with its rigid structure, allows it to bind with high affinity to enzyme active sites, particularly the hinge region of protein kinases.
Case Studies: Derivatives as Bioactive Agents
Derivatives of the 2,6-naphthyridine and related 1,6-naphthyridinone scaffolds have proven to be highly effective kinase inhibitors.[1]
-
FGFR4 Inhibitors: In hepatocellular carcinoma where the FGF19-FGFR4 pathway is overactive, 2,6-naphthyridine analogues have been developed that show nanomolar potency and high selectivity over other FGFR family members.[3]
-
AXL Inhibitors: The 1,6-naphthyridinone core has been optimized to yield potent and selective type II AXL inhibitors, which are important targets in cancer therapy due to their role in oncogenic processes.[4]
-
c-Src Inhibitors: 7-substituted 1,6-naphthyridin-2(1H)-ones are potent inhibitors of the c-Src protein tyrosine kinase, with some analogues showing IC₅₀ values in the low nanomolar range (10-80 nM).[10]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For kinase inhibitors based on this scaffold, a general pattern has emerged.
Caption: Generalized Structure-Activity Relationship (SAR).
-
Hinge Binding: The lactam N-H and the pyridine nitrogen often form critical hydrogen bonds with the "hinge" region of the kinase active site, anchoring the inhibitor.[10]
-
Selectivity Pocket: A substituent at the C3 position, often a substituted aryl group, typically projects into a hydrophobic pocket near the "gatekeeper" residue, playing a major role in determining kinase selectivity.[10]
-
Solvent-Exposed Region: Modifications at the C7 position extend into the solvent-exposed region. Introducing basic amine side chains here has been shown to significantly enhance potency, likely by forming additional interactions and improving pharmacokinetic properties.[10]
Conclusion and Future Outlook
The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold is a validated and highly valuable core in modern medicinal chemistry. Its robust synthesis, tunable chemical reactivity, and favorable geometry for enzyme inhibition underscore its importance. The clinical and preclinical success of its derivatives, particularly in oncology, confirms its status as a privileged structure. Future research will likely focus on exploring new synthetic routes to further diversify the scaffold, applying it to novel biological targets beyond kinases, and leveraging computational chemistry to design next-generation inhibitors with even greater potency and unparalleled selectivity.
References
-
Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2000). Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry, 43(14), 2693–2703. [Link]
-
Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
-
Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
-
Huang, J., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Monneret, C., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1541–1546. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF. [Link]
-
Alvarez, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]
-
Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxypheny1)-5-hydroxy-5,6-dihydrobenzo[c][10][17]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 36, 1441-1453. [Link]
-
Marinov, M., & Stoyanov, N. (2023). IR AND NMR SPECTRAL DATA OF SOME SUBSTITUTED NAPHTHOPYRANDIONES. PROCEEDINGS OF UNIVERSITY OF RUSE. [Link]
-
Pharmaffiliates. (n.d.). (1S,2S,3R,5S)-3-((6-Chloro-5-((3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1][2][10]triazolo[4,5-d]pyrimidin-7-yl)amino) -. [Link]
-
Royal Society of Chemistry. (n.d.). Proton-responsive naphthyridinone-based RuII complexes and their reactivity with water and alcohols. Dalton Transactions. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]
-
CAS. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid. CAS Common Chemistry. [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jeyanthi-Vasantharani/1640498b0f80693a02795f3248383c21c750567e]([Link]
-
ACS Publications. (n.d.). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. [Link]
-
Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6145. [Link]
-
Wójcicka, A., & Bielenica, A. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 28(24), 8089. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, hexafluoro- (CAS 392-56-3). [Link]
-
Tooker, N. B., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843009. [Link]
-
Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 31–46. [Link]
-
Pączkowska, M., et al. (2012). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 17(10), 12363–12385. [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 15. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
